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Compound of Interest

Compound Name:
tert-Butyl (5-iodopyridin-2-

yl)carbamate

Cat. No.: B1341627 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl (5-iodopyridin-2-yl)carbamate is a key building block in modern organic synthesis,

particularly valued in the field of medicinal chemistry. Its structure, featuring a pyridine ring

functionalized with a reactive iodine atom and a Boc-protected amino group, makes it a

versatile intermediate for the construction of complex molecular architectures. The presence of

the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming

reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and

Sonogashira couplings. The tert-butyloxycarbonyl (Boc) protecting group provides stability to

the amino functionality during these transformations and can be readily removed under acidic

conditions, allowing for subsequent derivatization. This technical guide provides an in-depth

overview of the properties, synthesis, and applications of tert-butyl (5-iodopyridin-2-
yl)carbamate, with a focus on its utility in drug discovery and development.

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl (5-iodopyridin-2-yl)carbamate
is presented in the table below.
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Property Value Reference(s)

CAS Number 375853-79-5 [1]

Molecular Formula C₁₀H₁₃IN₂O₂ [1]

Molecular Weight 320.13 g/mol [1]

IUPAC Name
tert-butyl N-(5-iodo-2-

pyridinyl)carbamate
[1]

Appearance Solid

SMILES CC(C)(C)OC(=O)Nc1ccc(I)cn1

InChI

1S/C10H13IN2O2/c1-

10(2,3)15-9(14)13-8-5-4-

7(11)6-12-8/h4-6H,1-3H3,

(H,12,13,14)

[1]

Synthesis
The synthesis of tert-butyl (5-iodopyridin-2-yl)carbamate is typically achieved in a two-step

process starting from 2-aminopyridine. The first step involves the iodination of 2-aminopyridine

to yield 2-amino-5-iodopyridine, which is then protected with a Boc group.

Step 1: Synthesis of 2-Amino-5-iodopyridine
A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of

2-aminopyridine.

Experimental Protocol:

Dissolve 2-aminopyridine in water.

Add iodine in 3-5 portions while stirring. Maintain the temperature for 1-3 hours after the

addition of iodine is complete.

Following the temperature hold, add hydrogen peroxide dropwise and continue to maintain

the temperature for another 1-4 hours.
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After the reaction is complete, heat the mixture to reflux for 20-30 minutes.

Cool the reaction mixture to below 10 °C and filter the precipitate.

Wash the filter cake with ice water and dry to obtain 2-amino-5-iodopyridine.

Step 2: Boc-Protection of 2-Amino-5-iodopyridine
The amino group of 2-amino-5-iodopyridine is protected using di-tert-butyl dicarbonate

(Boc₂O).

Experimental Protocol:

To a solution of 2-amino-5-iodopyridine in a suitable solvent such as tetrahydrofuran (THF),

add di-tert-butyl dicarbonate (Boc₂O).

The reaction can be carried out at room temperature and is typically stirred for several hours

until completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated under reduced pressure.

The crude product is then purified, typically by column chromatography on silica gel, to yield

tert-butyl (5-iodopyridin-2-yl)carbamate.

Starting Material Step 1: Iodination Step 2: Boc Protection

2-Aminopyridine Iodine, H₂O₂ 2-Amino-5-iodopyridine
Direct Iodination

Boc₂O, THF tert-Butyl (5-iodopyridin-2-yl)carbamate
Boc Protection

Click to download full resolution via product page

Synthesis workflow for tert-Butyl (5-iodopyridin-2-yl)carbamate.

Spectroscopic Characterization
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While specific, experimentally obtained spectra for tert-butyl (5-iodopyridin-2-yl)carbamate
are not readily available in the cited literature, the expected characteristic signals based on

analogous compounds are summarized below. Researchers should perform their own

analytical characterization to confirm the identity and purity of the synthesized compound.

¹H NMR:

A singlet for the nine protons of the tert-butyl group is expected around δ 1.5 ppm.

Signals for the three protons on the pyridine ring.

¹³C NMR:

Signals for the carbonyl carbon of the Boc group are typically found around δ 150-155 ppm.

Signals for the quaternary and methyl carbons of the tert-butyl group are expected around δ

80 ppm and δ 28 ppm, respectively.

Signals for the carbons of the pyridine ring.

IR Spectroscopy:

A characteristic C=O stretching vibration for the carbamate group is expected around 1700-

1730 cm⁻¹.

An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or

[M+Na]⁺ corresponding to the molecular weight of 320.13 g/mol .

Applications in Organic Synthesis
tert-Butyl (5-iodopyridin-2-yl)carbamate is a valuable building block for introducing a 2-

amino-5-substituted pyridine moiety into more complex molecules. The iodine atom at the 5-

position serves as a handle for various palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon

bonds between an organohalide and an organoboron compound. tert-Butyl (5-iodopyridin-2-
yl)carbamate can be coupled with a variety of aryl and heteroaryl boronic acids or esters.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel, add tert-butyl (5-iodopyridin-2-yl)carbamate (1.0 eq), the desired

arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5

mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.

The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours

until the starting material is consumed, as monitored by TLC or LC-MS.

After cooling to room temperature, the reaction is worked up by partitioning between water

and an organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.
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General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of arylalkynes.

General Experimental Protocol for Sonogashira Coupling:

To a degassed solution of tert-butyl (5-iodopyridin-2-yl)carbamate (1.0 eq) in a suitable

solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5

mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

An amine base (e.g., triethylamine or diisopropylethylamine) is added to the mixture.

The terminal alkyne (1.1-1.5 eq) is then added, and the reaction is stirred at room

temperature or with gentle heating.
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The reaction progress is monitored by TLC or LC-MS.

Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide

salt, and the filtrate is concentrated.

The residue is then subjected to an aqueous workup and extraction with an organic solvent.

The crude product is purified by flash column chromatography.

Application in Drug Discovery: Synthesis of BRAF
Inhibitors
tert-Butyl (5-iodopyridin-2-yl)carbamate is a key intermediate in the synthesis of certain

kinase inhibitors, particularly those targeting the BRAF kinase, which is frequently mutated in

various cancers, including melanoma. The BRAF protein is a serine/threonine-protein kinase

that plays a crucial role in the MAPK/ERK signaling pathway, which regulates cell proliferation,

differentiation, and survival. The V600E mutation in BRAF leads to its constitutive activation,

promoting uncontrolled cell growth.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant. Analogs of vemurafenib can be

synthesized using tert-butyl (5-iodopyridin-2-yl)carbamate as a starting material to introduce

the aminopyridine core, which is a common feature in many kinase inhibitors.
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MAPK/ERK signaling pathway and the inhibitory action of BRAF inhibitors.
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Safety Information
tert-Butyl (5-iodopyridin-2-yl)carbamate should be handled with appropriate safety

precautions in a laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin

reaction).[1]

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using

this product), P272 (Contaminated work clothing should not be allowed out of the

workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection),

P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin

irritation or rash occurs: Get medical advice/attention), P363 (Wash contaminated clothing

before reuse), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat.

Conclusion
tert-Butyl (5-iodopyridin-2-yl)carbamate is a highly valuable and versatile building block for

organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-

defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the

efficient construction of complex molecular scaffolds. The protocols and data presented in this

technical guide are intended to provide researchers and scientists with a comprehensive

resource for the synthesis, characterization, and application of this important chemical

intermediate. As the demand for novel therapeutics continues to grow, the utility of such key

building blocks in the development of innovative small molecules, including potent and

selective kinase inhibitors, will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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